
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride, also known as EPB-HCl, is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields of research and industry. It has a CAS Number of 1220036-41-8 .
Molecular Structure Analysis
The linear formula of Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride is C13H18ClNO3 . The molecular weight is 285.76 g/mol.Physical And Chemical Properties Analysis
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride has a molecular weight of 285.76 g/mol. The molecular formula is C13H18ClNO3 .Aplicaciones Científicas De Investigación
Anti-Juvenile Hormone Agent Properties
- Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a similar compound, has been synthesized as a novel anti-juvenile hormone (anti-JH) agent. It showed effects such as inducing precocious metamorphosis in larvae of the silkworm, a sign of JH-deficiency symptoms (Ishiguro et al., 2003).
- Another study synthesized ethyl 4-(2-substituted alkyloxy)benzoates, including similar compounds, to explore their anti-JH properties. These induced precocious metamorphosis in the silkworm, Bombyx mori, indicating JH deficiency (Kuwano et al., 2008).
Synthesis and Biological Activity Studies
- A study on the synthesis and biological activity of various ethyl 4-[2-(6-methyl-3-pyridyloxy)alkyloxy]benzoates, compounds with similar structures, showed their potential in inducing metamorphosis in silkworm larvae, indicating their biological activity and potential applications in pest control or developmental biology studies (Fujita et al., 2005).
Chemical Structure and Analysis
- The isolation and characterization of ethyl 4-hydroxy-3,5-dimethoxy-benzoate from Scutellaria barbata provide insights into the structural properties of similar ethyl benzoate compounds. Such studies are crucial for understanding the chemical nature and potential applications of these compounds in various fields (Wang et al., 2011).
Coordination Polymer Research
- Research on the synthesis and characterization of benzyl- and ethyl-substituted pyridine ligands of carboxylate-rich diiron(II) complexes, including similar ethyl benzoate compounds, contributes to the development of novel materials with potential applications in catalysis, molecular recognition, and sensing (Carson & Lippard, 2006).
Potential in Pharmacological Research
- The synthesis and antiplatelet activity of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives, similar in structure to Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride, have been explored, highlighting the potential of these compounds in developing new pharmaceutical agents (Chen et al., 2008).
Novel Coordination Polymer Synthesis
- A study involving the synthesis of a unique coordination polymer, which includes compounds similar to Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride, provides insights into the creation of materials with intricate structures, which can have applications in materials science and nanotechnology (Ayyappan et al., 2002).
Propiedades
IUPAC Name |
ethyl 4-(pyrrolidin-3-ylmethoxy)benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)12-3-5-13(6-4-12)18-10-11-7-8-15-9-11;/h3-6,11,15H,2,7-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCIMULHKXARCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2CCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate](/img/structure/B1397291.png)
![Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate](/img/structure/B1397293.png)
![3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397298.png)
![3-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397300.png)
![3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397302.png)
![Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate](/img/structure/B1397303.png)
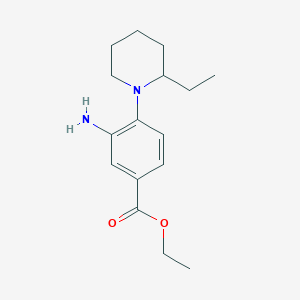
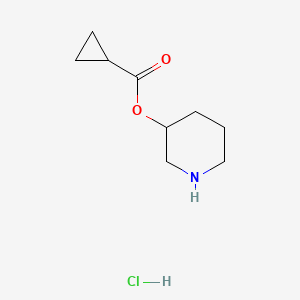
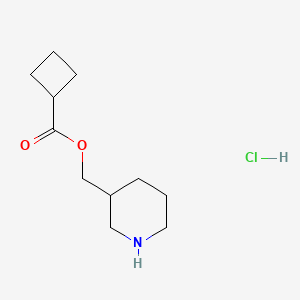
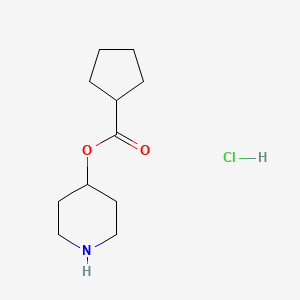
![3-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397309.png)
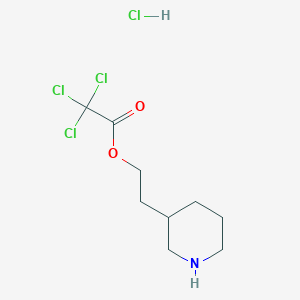
![2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride](/img/structure/B1397311.png)
![2-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397312.png)